1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene
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Overview
Description
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2. It is a derivative of benzene, where two chlorine atoms, two fluorine atoms, and a fluoromethyl group are substituted on the benzene ring. This compound is used in various chemical processes and has applications in different fields of scientific research .
Preparation Methods
The synthesis of 1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the fluorination of 1,4-dichloro-2-(trifluoromethyl)benzene. The reaction conditions typically include the use of fluorinating agents such as xenon difluoride or molecular fluorine under controlled temperatures and pressures . Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
Chemical Reactions Analysis
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the benzene ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of partially or fully reduced products.
Scientific Research Applications
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which 1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the activity or function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene can be compared with similar compounds such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can lead to differences in reactivity and applications.
1,3-Dichloro-4-fluoromethyl-2-nitrobenzene: The presence of a nitro group in this compound introduces additional reactivity, particularly in reduction and substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C7H4Cl2F2 |
---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1,4-dichloro-2-fluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,3H2 |
InChI Key |
YGFREHPGOAFXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CF)F)Cl |
Origin of Product |
United States |
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